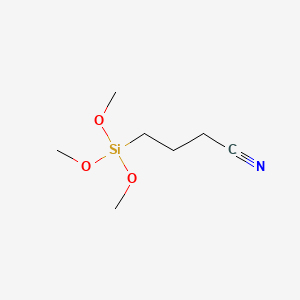

3-Cianopropiltrimetoxisilano

Descripción general

Descripción

3-Cyanopropyltrimethoxysilane is an organic methoxy silane . It is a trialkoxysilane with a reactive cyanoalkyl group attached to the silicon atom .

Synthesis Analysis

3-Cyanopropyltrimethoxysilane is used as an important chemical auxiliary in the semiconductor industry . It can also be used as an intermediate for the preparation of hybrid polymeric coatings .Molecular Structure Analysis

The molecular formula of 3-Cyanopropyltrimethoxysilane is C7H15NO3Si . It has a molecular weight of 189.29 g/mol .Chemical Reactions Analysis

3-Cyanopropyltrimethoxysilane is a trialkoxysilane with a reactive cyanoalkyl group attached to the silicon atom . It is used in the synthesis of titanium-based sorbent for solid phase extraction (SPE) of aromatic amines from river water .Physical And Chemical Properties Analysis

3-Cyanopropyltrimethoxysilane is a clear liquid . It has a density of 1.027 g/mL and a refractive index of 1.4416 at 20°C . The boiling point is 90-92°C at 7 mmHg .Aplicaciones Científicas De Investigación

3-Cianopropiltrimetoxisilano: Un Análisis Exhaustivo de las Aplicaciones de Investigación Científica

Síntesis de Absorbentes para Extracción en Fase Sólida (SPE): this compound (CPTS) se utiliza en la síntesis de absorbentes basados en titanio para SPE. Estos absorbentes son particularmente efectivos en la extracción de aminas aromáticas del agua de río, lo que demuestra el papel de CPTS en el monitoreo ambiental y el control de la contaminación .

Desarrollo de Películas de Silicato Modificadas Orgánicamente: CPTS encuentra aplicación en la creación de películas de silicato modificadas orgánicamente que se recubren en electrodos de oro. Estas películas son instrumentales en la detección de herbicidas como la ametryn, lo que indica la importancia de CPTS en la detección de productos químicos agrícolas y la seguridad alimentaria .

Modificación de Superficie de Biopolímeros: El compuesto también se utiliza para modificar las características superficiales de los biopolímeros. Al introducir funcionalidades polares, los biopolímeros modificados con CPTS pueden analizar medicamentos antiinflamatorios no esteroideos (AINE) en el agua del río, contribuyendo a la investigación farmacéutica y la evaluación de la calidad del agua .

Formulación de Silicona: En la industria del silicón, CPTS se utiliza para formular tanto materiales de silicón inertes como siliconas reactivas. Esta versatilidad lo hace valioso para crear una gama de productos desde selladores hasta dispositivos médicos, destacando su papel en la ciencia de los materiales y la fabricación industrial .

Cada una de estas aplicaciones demuestra la versatilidad y la importancia del this compound en la investigación científica en diversos campos.

MilliporeSigma - 3-Cyanopropyltriethoxysilane Gelest - 3-CYANOPROPYLTRIMETHOXYSILANE MilliporeSigma - 3-Cyanopropyltriethoxysilane

Safety and Hazards

Direcciones Futuras

One of the future directions for 3-Cyanopropyltrimethoxysilane is its use in the synthesis of high-antifouling TiO2/3-cyanopropyltriethoxysilane (CPTES)/Metformin-polyethersulfone (PES) membrane with various dosages of NPs (0.1, 0.5 and 1 wt%) . This membrane exhibits a much higher pure water flux and flux recovery ratio values due to the presence of amine, hydroxyl and silica groups on the membrane surface .

Mecanismo De Acción

Target of Action

3-Cyanopropyltrimethoxysilane (CPTS) is a trialkoxysilane with a reactive cyanoalkyl group attached to the silicon atom . The primary targets of CPTS are surfaces that require modification for various applications. It is particularly useful in the synthesis of titanium-based sorbents for solid phase extraction (SPE) of aromatic amines from river water .

Mode of Action

CPTS interacts with its targets through a process known as silanization. The methoxy groups on the silane molecule hydrolyze to form silanols, which can then condense with other silanols or with hydroxyl groups on the target surface. This results in the formation of a covalent bond between the silicon atom of the silane and the oxygen atom of the hydroxyl group on the surface .

Biochemical Pathways

The primary biochemical pathway involved in the action of CPTS is the hydrolysis and condensation of silanes. This process modifies the surface characteristics of the target, enhancing its properties for specific applications. For example, it can be used to modify the surface characteristics of biopolymers by using polar functionalities for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs) in river water .

Pharmacokinetics

It’s important to note that the physical properties of cpts, such as its boiling point and density, can impact its bioavailability in these applications .

Result of Action

The result of CPTS’s action is the modification of the target surface, enhancing its properties for specific applications. For instance, it can improve the detection of certain compounds when used in the development of organically modified silicate films coated on gold electrodes .

Action Environment

The action of CPTS can be influenced by environmental factors such as temperature, pH, and the presence of water. These factors can affect the rate of hydrolysis and condensation reactions, thereby influencing the efficacy and stability of CPTS. Proper storage and handling of CPTS are crucial to maintain its reactivity and effectiveness .

Análisis Bioquímico

Biochemical Properties

3-Cyanopropyltrimethoxysilane plays a significant role in biochemical reactions, particularly in the modification of surfaces to enhance their interaction with biological molecules. It interacts with enzymes, proteins, and other biomolecules through its reactive cyano and methoxy groups. These interactions often involve covalent bonding or hydrogen bonding, leading to the formation of stable complexes. For instance, 3-Cyanopropyltrimethoxysilane can be used to modify the surface of biopolymers, enhancing their ability to bind with non-steroidal anti-inflammatory drugs (NSAIDs) for analytical purposes .

Cellular Effects

The effects of 3-Cyanopropyltrimethoxysilane on various cell types and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, when used in cell culture, 3-Cyanopropyltrimethoxysilane can alter the expression of genes involved in cell adhesion and proliferation. This compound can also impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 3-Cyanopropyltrimethoxysilane exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, through its reactive groups. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 3-Cyanopropyltrimethoxysilane can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Cyanopropyltrimethoxysilane can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Cyanopropyltrimethoxysilane is relatively stable under controlled conditions, but it can degrade over time when exposed to moisture or extreme temperatures. Long-term exposure to 3-Cyanopropyltrimethoxysilane in in vitro or in vivo studies has been associated with changes in cellular morphology and function .

Dosage Effects in Animal Models

The effects of 3-Cyanopropyltrimethoxysilane vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote tissue regeneration. At high doses, it can exhibit toxic or adverse effects, such as inflammation or cellular apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

3-Cyanopropyltrimethoxysilane is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and altering metabolite levels. The involvement of 3-Cyanopropyltrimethoxysilane in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes .

Transport and Distribution

Within cells and tissues, 3-Cyanopropyltrimethoxysilane is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 3-Cyanopropyltrimethoxysilane within tissues is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of 3-Cyanopropyltrimethoxysilane is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of 3-Cyanopropyltrimethoxysilane to these compartments allows it to interact with specific biomolecules and exert its effects on cellular processes .

Propiedades

IUPAC Name |

4-trimethoxysilylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3Si/c1-9-12(10-2,11-3)7-5-4-6-8/h4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJPAIQDDFIEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCC#N)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204017 | |

| Record name | 4-(Trimethoxysilyl)butyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55453-24-2 | |

| Record name | Cyanopropyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55453-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trimethoxysilyl)butyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055453242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trimethoxysilyl)butyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trimethoxysilyl)butyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Cyanopropyltrimethoxysilane interact with the Indium Tin Oxide (ITO) electrode and what are the downstream effects on biosensor development?

A: 3-CPTMS acts as a linker molecule, facilitating the immobilization of biomolecules on the ITO electrode surface. [] The silane group (Si-OCH3) of 3-CPTMS undergoes hydrolysis in the presence of water, forming silanol groups (Si-OH). These silanol groups then condense with hydroxyl groups on the ITO surface, forming strong covalent Si-O-Si bonds. This creates a stable 3-CPTMS monolayer on the ITO electrode. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B1363507.png)